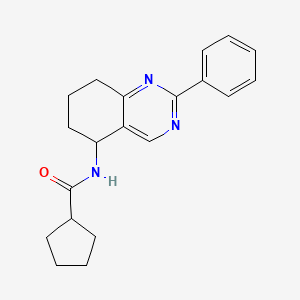![molecular formula C11H11N3O4S2 B6135751 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6135751.png)
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is a chemical compound that has shown promising results in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, the compound has been found to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. The compound has also been found to exhibit antibacterial activity by inhibiting the growth of various bacterial strains.
実験室実験の利点と制限
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized using various methods. It has also been extensively studied for its potential application in the treatment of various diseases. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time. In addition, the compound has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide. One direction is to further investigate the mechanism of action of the compound and its potential application in the treatment of various diseases. Another direction is to develop new methods for the synthesis of the compound that are more efficient and yield higher purity. In addition, the compound can be modified to improve its solubility and stability, which can enhance its use in lab experiments. Finally, the compound can be tested in animal models to evaluate its safety and efficacy in vivo.
合成法
The synthesis of 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-(methylthio)aniline with ethyl acetoacetate and chlorosulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final product. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, the compound has been found to possess antibacterial activity against various strains of bacteria.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-19-8-4-2-3-7(5-8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOZVOGLJSNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6135675.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6135689.png)
![N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6135693.png)
![6-amino-2-{[2-(2-biphenylyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6135698.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)

![3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6135720.png)
![4a-hydroxy-9,10-dimethoxy-2,3,4,4a,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8(1H)-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![3-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135737.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6135746.png)